5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid
Description
5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a methoxycarbonyl group (-COOCH₃) at position 5, a propyl chain (-CH₂CH₂CH₃) at position 1, and a carboxylic acid (-COOH) at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-methoxycarbonyl-1-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-4-11-7(9(14)15-2)5-6(10-11)8(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPZKQYOFFINMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a methoxycarbonylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole-3-carboxylic Acid Derivatives
*Similarity scores (0–1) reflect structural alignment with the target compound, per cheminformatics analysis .
Key Observations :
- Positional Isomerism : The 1-propyl group in the target compound distinguishes it from analogs like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, where substituents occupy different positions, altering steric and electronic profiles .
- Hydrogen Bonding : All compounds retain the pyrazole-3-carboxylic acid moiety, enabling hydrogen-bonding interactions critical for crystallinity and solubility .
Physicochemical and Functional Properties
Table 2: Property Comparison
Notable Trends:
- Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to non-polar analogs.
- Thermal Stability : Fluorinated derivatives exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
5-(Methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1946816-99-4, is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, synthesis, and potential applications.
- Molecular Formula : C₉H₁₂N₂O₄
- Molecular Weight : 212.2 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxycarbonyl and propyl group, contributing to its unique biological properties.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structural motifs to this compound can inhibit inflammatory mediators in animal models. The compound's ability to modulate cytokine production and reduce edema in carrageenan-induced inflammation models has been documented, suggesting its potential as an anti-inflammatory agent .
2. Antimicrobial Properties
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups appears to enhance their efficacy against these pathogens .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives is another area of interest. Some studies have indicated that modifications in the pyrazole structure can lead to increased cytotoxicity against cancer cell lines. This compound may interact with key signaling pathways involved in cell proliferation and apoptosis, although further research is required to establish its effectiveness in clinical settings .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. Variations in the synthesis process can lead to derivatives with enhanced biological activities.
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Anti-inflammatory | |
| Compound B | Antimicrobial | |
| Compound C | Anticancer |
Case Study 1: Anti-inflammatory Testing
In a controlled study, this compound was administered to mice subjected to inflammation via carrageenan injection. Results showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 5-(methoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid with high purity and yield?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include:
- Esterification : Reacting pyrazole-3-carboxylic acid derivatives with methanol under acidic conditions to introduce the methoxycarbonyl group.
- Alkylation : Using propyl halides or sulfonates in the presence of a base (e.g., K₂CO₃) to substitute the N1 position of the pyrazole ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >97% purity .
- Critical parameters : Temperature control (60–80°C for alkylation), stoichiometric ratios (1:1.2 for alkylating agents), and catalyst use (e.g., phase-transfer catalysts for biphasic systems).
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., propyl chain integration at δ 1.0–1.5 ppm, methoxycarbonyl at δ 3.8–4.0 ppm).
- FT-IR : Validate carbonyl groups (C=O stretching at ~1700 cm⁻¹) and carboxylic acid (-OH at 2500–3300 cm⁻¹).
- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺: 227.1 g/mol) and fragmentation patterns.
- Elemental analysis : Ensure C, H, N content aligns with theoretical values (e.g., C: 49.3%, H: 5.3%, N: 12.3%) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assay design :
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) for anti-inflammatory potential using fluorometric kits.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Controls : Include reference drugs (e.g., aspirin for COX, doxorubicin for cytotoxicity) and solvent blanks .
Advanced Research Questions
Q. How do structural modifications at the N1 or C5 positions influence bioactivity?
- SAR strategies :
- N1 substitution : Replace propyl with bulkier groups (e.g., benzyl, isopropyl) to assess steric effects on target binding.
- C5 ester hydrolysis : Convert methoxycarbonyl to carboxylic acid to enhance solubility and hydrogen-bonding capacity.
- Data-driven optimization : Use IC₅₀ values from cytotoxicity assays to correlate substituent hydrophobicity (logP) with activity .
Q. What computational approaches are effective for predicting target interactions?
- Molecular docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., DHFR, COX-2).
- Validation : Compare docking scores (e.g., -9.2 kcal/mol for COX-2) with experimental IC₅₀ values .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and key residue interactions (e.g., Arg120 in COX-2) .
Q. How can contradictory data on biological activity across studies be resolved?
- Case example : Discrepancies in anti-inflammatory activity may arise from:
- Assay variability : Differences in COX isoform selectivity (COX-2 vs. COX-1 inhibition).
- Cell line specificity : Activity in RAW 264.7 macrophages but not in THP-1 monocytes.
- Resolution : Validate using orthogonal assays (e.g., ELISA for PGE₂ quantification) and standardized protocols .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Key issues :
- Low yields in alkylation : Optimize propyl halide equivalents (1.5–2.0 eq.) and reaction time (12–24 hr).
- Purification bottlenecks : Replace column chromatography with pH-controlled crystallization (pH 2–3 for carboxylic acid precipitation).
- Process intensification : Transition from batch to continuous flow reactors for improved heat/mass transfer .
Q. What mechanistic pathways underlie its observed anti-proliferative effects?
- Hypothesis testing :
- Autophagy induction : Monitor LC3-II/LC3-I ratio via Western blot in treated cancer cells.
- mTOR pathway inhibition : Quantify phospho-p70S6K levels using ELISA.
- Experimental controls : Use rapamycin (mTOR inhibitor) and chloroquine (autophagy blocker) for mechanistic validation .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Propyl bromide | DMF | 80 | 68 | 95 |
| Propyl mesylate | Acetone | 60 | 72 | 97 |
| Propyl iodide | DMSO | 70 | 65 | 93 |
Table 2 : Docking Scores Against Selected Targets
| Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| COX-2 | 5KIR | -9.2 | Arg120, Tyr355 |
| DHFR | 1KMS | -8.7 | Leu4, Phe34 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
